N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide - 941917-46-0

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide

Catalog Number: EVT-2991833
CAS Number: 941917-46-0
Molecular Formula: C22H26N2O2S
Molecular Weight: 382.52
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide ((S)-17b)

Compound Description: (S)-17b is a potent and selective histone deacetylase (HDAC) inhibitor, exhibiting significant anticancer activity. [] It demonstrated potent inhibitory activity against human class I HDAC isoforms and showed strong antiproliferative effects in vitro against the human myelodysplastic syndrome (SKM-1) cell line. [] In vivo studies using SKM-1 xenograft models revealed excellent antitumor activity for (S)-17b, particularly in mice with intact immune systems. [] The compound further displayed a favorable pharmacokinetic profile and minimal metabolic differences across various species. []

Relevance: While structurally distinct from N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide, (S)-17b shares the presence of a dimethylamino group, albeit in a different position and chemical environment. This structural similarity suggests a potential area for further investigation regarding shared or contrasting biological activities. (S)-17b also showcases the potential for incorporating dimethylamino groups into structures with potent anticancer properties, which could inform future research on N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide. []

Amonafide (1)

Compound Description: Amonafide is a naphthalimide derivative that displays anticancer activity by intercalating into DNA and poisoning topoisomerase IIα. [] Despite showing promise in phase II clinical trials for breast cancer, amonafide's development has been hampered by dose-limiting bone marrow toxicity. []

Compound Description: UNBS3157 is a novel anticancer naphthalimide derivative designed to address the dose-limiting bone marrow toxicity of amonafide. [] It exhibits a distinct mechanism of action involving autophagy and senescence induction in cancer cells. [] Preclinical studies showed UNBS3157 to have a higher maximum tolerated dose and no hematotoxicity in mice compared to amonafide, while demonstrating superior in vivo anticancer activity in various models. []

Relevance: UNBS3157, although structurally distinct from N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide, shares the presence of a dimethylaminoethyl substituent. This common structural element might suggest potential similarities or differences in their pharmacological activities, particularly regarding their interaction with biological targets. Moreover, the successful development of UNBS3157 as a less toxic analog of amonafide highlights the importance of structural modifications in optimizing the therapeutic window of compounds containing naphthalene or similar aromatic systems. This knowledge could be valuable when exploring potential applications and modifications for N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide. []

Relevance: SAB378 shares a structural resemblance to N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide by incorporating a naphthalen-1-yl moiety within its structure. While both compounds contain naphthalene groups, they differ significantly in their overall structures and functional groups. This comparison highlights the structural diversity possible even within compounds sharing a common aromatic component and underscores the need to consider the overall molecular architecture when evaluating potential bioactivity. The differing pharmacological profiles of these compounds also suggest that modifications to the naphthalene core can lead to diverse biological effects. []

Azonafide

Compound Description: Azonafide represents a novel anthracene-containing antitumor agent structurally related to amonafide but lacking the primary amine group and incorporating an anthracene chromophore instead of naphthalene. [] It exhibits improved antitumor potency compared to amonafide in vitro, accompanied by reduced cardiotoxicity in rat cells. [] Mechanistic studies revealed that azonafide intercalates into DNA and inhibits topoisomerase II, contributing to its cytotoxic effects. [] In vitro metabolism studies using rat liver cytosol identified four metabolites of azonafide, all displaying reduced cytotoxicity and topoisomerase II inhibitory activity compared to the parent compound, suggesting detoxification pathways. []

Relevance: While azonafide does not contain the naphthalene moiety present in N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide, its close structural similarity to amonafide makes it relevant. Azonafide's improved pharmacological profile compared to amonafide, particularly its reduced cardiotoxicity, highlights the potential for modifying related structures to achieve desirable therapeutic properties. This knowledge could be valuable when exploring the therapeutic potential and potential toxicity liabilities of N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide. []

Properties

CAS Number

941917-46-0

Product Name

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide

IUPAC Name

N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-2-phenylethanesulfonamide

Molecular Formula

C22H26N2O2S

Molecular Weight

382.52

InChI

InChI=1S/C22H26N2O2S/c1-24(2)22(21-14-8-12-19-11-6-7-13-20(19)21)17-23-27(25,26)16-15-18-9-4-3-5-10-18/h3-14,22-23H,15-17H2,1-2H3

InChI Key

NATBYRLTHIUFEX-UHFFFAOYSA-N

SMILES

CN(C)C(CNS(=O)(=O)CCC1=CC=CC=C1)C2=CC=CC3=CC=CC=C32

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.